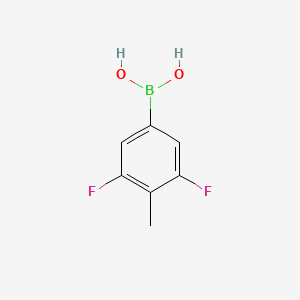

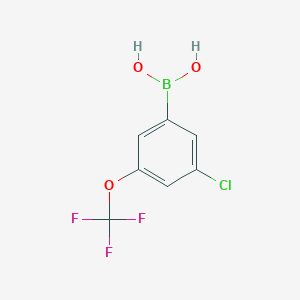

3,5-Difluoro-4-methylphenylboronic acid

Descripción general

Descripción

3,5-Difluoro-4-methylphenylboronic acid is a boronic acid derivative with a molecular weight of 171.94 . It is a solid substance that is stored in an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids like 3,5-Difluoro-4-methylphenylboronic acid often involves Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-methylphenylboronic acid . Its InChI code is 1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 .

Chemical Reactions Analysis

Boronic acids like 3,5-Difluoro-4-methylphenylboronic acid are often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

3,5-Difluoro-4-methylphenylboronic acid is a solid substance with a molecular weight of 171.94 . It is stored in an inert atmosphere at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “3,5-Difluoro-4-methylphenylboronic acid” could potentially be used as one such organoboron reagent.

- Results or Outcomes : The outcomes of the SM coupling reaction would depend on the specific reactants and conditions used. In general, the reaction allows for the formation of new carbon–carbon bonds, which is a key process in the synthesis of many organic compounds .

Synthesis of Liquid Crystalline Compounds

- Application Summary : Boronic acids can be used to synthesize novel liquid crystalline compounds .

- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of novel liquid crystalline compounds .

Synthesis of Potent Leukotriene B4 Receptor Agonists

- Application Summary : Boronic acids can also be used in the synthesis of potent leukotriene B4 receptor agonists .

- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of potent leukotriene B4 receptor agonists .

Synthesis of Liquid Crystalline Compounds

- Application Summary : Boronic acids can be used to synthesize novel liquid crystalline compounds .

- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of novel liquid crystalline compounds .

Synthesis of Potent Leukotriene B4 Receptor Agonists

- Application Summary : Boronic acids can also be used in the synthesis of potent leukotriene B4 receptor agonists .

- Methods of Application : This typically involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes : The outcomes would depend on the specific reactants and conditions used. In general, this allows for the synthesis of potent leukotriene B4 receptor agonists .

Safety And Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed and can cause skin and eye irritation and respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust, to wear protective gloves, and to wash hands thoroughly after handling .

Direcciones Futuras

Boronic acids like 3,5-Difluoro-4-methylphenylboronic acid have potential applications in various fields of research and industry. They are highly valuable building blocks in organic synthesis . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of promising drugs in the future .

Propiedades

IUPAC Name |

(3,5-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWCCYIZIZXRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methylphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

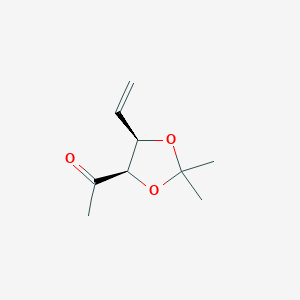

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester](/img/structure/B1431289.png)

![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)

![ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine](/img/structure/B1431300.png)

![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)